molecular formula C15H24ClNO2S B12568534 N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide CAS No. 343227-72-5

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12568534
CAS No.: 343227-72-5
M. Wt: 317.9 g/mol
InChI Key: YGPRVWCIFQYDMI-UHFFFAOYSA-N
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Description

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorooctyl chain and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chlorooctylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Methylbenzenesulfonyl chloride+2-ChlorooctylamineThis compound+HCl\text{4-Methylbenzenesulfonyl chloride} + \text{2-Chlorooctylamine} \rightarrow \text{this compound} + \text{HCl} 4-Methylbenzenesulfonyl chloride+2-Chlorooctylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chlorooctyl chain can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic substitution: Formation of N-(2-substituted-octyl)-4-methylbenzene-1-sulfonamide.

    Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives.

    Reduction: Formation of N-(2-chlorooctyl)-4-methylbenzene-1-amine.

Scientific Research Applications

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The 2-chlorooctyl chain may enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorooctyl)-4-methylbenzenesulfonamide
  • N-(2-Chlorooctyl)-4-methylbenzenesulfonamide
  • N-(2-Chlorooctyl)-4-methylbenzenesulfonamide

Uniqueness

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorooctyl chain differentiates it from other sulfonamides, potentially enhancing its lipophilicity and biological activity.

Properties

CAS No.

343227-72-5

Molecular Formula

C15H24ClNO2S

Molecular Weight

317.9 g/mol

IUPAC Name

N-(2-chlorooctyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H24ClNO2S/c1-3-4-5-6-7-14(16)12-17-20(18,19)15-10-8-13(2)9-11-15/h8-11,14,17H,3-7,12H2,1-2H3

InChI Key

YGPRVWCIFQYDMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)Cl

Origin of Product

United States

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